1-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide
Description
This compound features a pyrazole core substituted with a methyl group at position 1, a phenyl ring at position 3, and a carboxamide linkage to a 4H-1,2,4-triazol-3-yl group at position 3. Its molecular formula is C15H13N6O (assuming similarity to ’s compound), with a molecular weight of approximately 296.3 g/mol. The compound’s synthesis likely involves coupling pyrazole carboxylic acid derivatives with amines using carbodiimides (e.g., EDCI) and activators (e.g., HOBt), as seen in related syntheses .
Properties
Molecular Formula |
C13H12N6O |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-methyl-5-phenyl-N-(1H-1,2,4-triazol-5-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12N6O/c1-19-11(12(20)16-13-14-8-15-17-13)7-10(18-19)9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,15,16,17,20) |
InChI Key |
LZBJUEHSWSDDQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Biological Activity
1-Methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of 1-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It exhibits potential as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation. The triazole and pyrazole moieties are known to facilitate these interactions through hydrogen bonding and hydrophobic interactions with target proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:
These values indicate a high potency in inhibiting cell growth, particularly in breast cancer (MCF7) and lung cancer (NCI-H460) models.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases.
Case Studies
Case Study 1: Synthesis and Evaluation
A study conducted by Bouabdallah et al. synthesized various pyrazole derivatives and evaluated their cytotoxicity against Hep-2 and P815 cell lines. Among the derivatives tested, those structurally similar to 1-methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide exhibited notable cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
Case Study 2: Mechanistic Insights
Research by Wei et al. explored the mechanism of action of pyrazole derivatives against A549 lung cancer cells. The study indicated that these compounds induce apoptosis through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Structural Analogs in Pyrazole Carboxamide Derivatives
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3e, )
- Key Differences: Substituents: Chloro, cyano, and aryl groups at pyrazole positions 4/4. Physical Properties: Higher molecular weights (403–437 g/mol) due to additional aryl/chloro groups. Melting points range from 123°C to 183°C, influenced by substituent polarity and crystallinity . Synthesis: Yields 62–71% via EDCI/HOBt-mediated coupling, comparable to the target compound’s expected synthetic route .
N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamides (5a–c, )
- Key Differences :
Razaxaban ()
- Key Differences: Substituents: Trifluoromethyl, aminobenzisoxazole, and fluorophenyl groups. Bioactivity: Potent factor Xa inhibitor (IC50 = 1.4 nM) with high oral bioavailability, demonstrating how electron-withdrawing groups (e.g., CF3) enhance target binding .
Triazole-Containing Analogs
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol ()
- Key Differences :
1-Methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide ()
- Key Differences :
Physicochemical and Spectral Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
